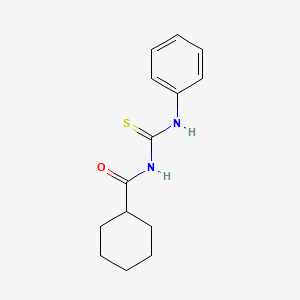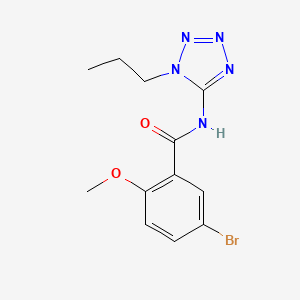![molecular formula C13H14N4O3S B5859816 4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)
4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and receptors in the body. For instance, it has been reported to inhibit cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by targeting certain receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide have been investigated in various studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. Moreover, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Future Directions
There are several future directions for research on 4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. One possible direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its antibacterial and antiviral properties for the development of new antibiotics and antiviral drugs. Furthermore, its potential use in the treatment of diabetes and other metabolic disorders could also be investigated. Finally, more studies could be conducted to elucidate its mechanism of action and optimize its use in therapeutic applications.
Conclusion:
In conclusion, 4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with diverse biological activities, which make it a promising candidate for drug development. Its synthesis method has been optimized, and its potential therapeutic applications have been extensively studied. However, its mechanism of action is not fully understood, and more research is needed to optimize its use in therapeutic applications.
Synthesis Methods
The synthesis of 4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction between 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine and 4-(acetylamino)benzoyl chloride in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization. This method has been optimized by various researchers to improve the yield and purity of the compound.
Scientific Research Applications
The potential therapeutic applications of 4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide have been extensively studied in scientific research. It has been shown to possess anti-inflammatory, antitumor, and antifungal activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In addition, it has been reported to exhibit antibacterial and antiviral properties.
properties
IUPAC Name |
4-acetamido-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8(18)14-10-5-3-9(4-6-10)12(19)15-13-17-16-11(21-13)7-20-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZULQVAQNJHYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2-methylphenoxy)acetyl]azepane](/img/structure/B5859734.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)


![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)

![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)

![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)

![N'-(2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)
